Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)-
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Overview
Description
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- is a complex organic compound with a unique structure that includes a benzodioxepin ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with derivatives of salicylaldehyde or 2-hydroxy-1-naphthaldehyde . The reaction conditions often include the use of solvents such as methanol and hexane, and the products are purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anti-inflammatory applications, it may modulate the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin ring structure but lacks the methoxyphenyl group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: This compound has a similar methanone structure but with different substituents.
Uniqueness
Methanone, (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)- is unique due to its combination of the benzodioxepin ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
123769-39-1 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H16O4/c1-19-14-6-3-12(4-7-14)17(18)13-5-8-15-16(11-13)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
GFEQLTPWWIGBNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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